1-butanoyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanoyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide involves the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for mass production. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
1-butanoyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of metabolites.
Reduction: This reaction is less common but can occur under specific conditions.
Substitution: This is a common reaction where the compound can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols are commonly used.
Major Products
The major products formed from these reactions include various metabolites and derivatives that can have different pharmacological properties .
Scientific Research Applications
1-butanoyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying local anesthetics.
Biology: Investigated for its effects on nerve cells and synaptic transmission.
Medicine: Widely used as a local anesthetic in surgeries and dental procedures.
Industry: Employed in the formulation of various pharmaceutical products
Mechanism of Action
The compound exerts its effects by blocking sodium channels in nerve cells, which inhibits the propagation of nerve signals. This action results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Ropivacaine: Another long-acting local anesthetic with similar properties but less cardiotoxicity.
Lidocaine: A shorter-acting local anesthetic used for minor procedures.
Mepivacaine: Similar to bupivacaine but with a shorter duration of action.
Uniqueness
1-butanoyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide is unique due to its long duration of action and potency, making it suitable for procedures requiring extended anesthesia .
Properties
IUPAC Name |
1-butanoyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-6-17(21)20-11-9-15(10-12-20)18(22)19-16-8-5-7-13(2)14(16)3/h5,7-8,15H,4,6,9-12H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIHMYIVNKPVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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